REACTION_CXSMILES
|
[CH:1]1[CH:10]=[C:9]([OH:11])[C:8]2[N:7]=CC(O)=[CH:4][C:3]=2[CH:2]=1.[N+](=[CH2:15])=[N-].C[CH2:17][O:18][CH2:19][CH3:20]>C(O)C>[CH3:17][O:18][C:19]1[CH:20]=[N:7][C:8]2[C:3]([CH:4]=1)=[CH:2][CH:1]=[CH:10][C:9]=2[O:11][CH3:15] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After the excess of diazomethane and solvent was removed
|
Type
|
CUSTOM
|
Details
|
by purging with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
the solution was purified by silicagel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC2=C(C=CC=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |